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UDP-N-acetylmuramic acid -

UDP-N-acetylmuramic acid

Catalog Number: EVT-1596469
CAS Number:
Molecular Formula: C20H28N3O19P2-3
Molecular Weight: 676.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.
A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.
Overview

Uridine diphosphate N-acetylmuramic acid is a crucial compound in the biosynthesis of peptidoglycan, which forms the structural component of bacterial cell walls. This compound plays a significant role in various cellular processes, particularly in the synthesis of bacterial cell walls, making it a vital target for research in microbiology and pharmacology.

Source

Uridine diphosphate N-acetylmuramic acid is synthesized in bacteria through a series of enzymatic reactions. It is derived from N-acetylglucosamine and phosphoenolpyruvate, which are processed by specific enzymes to form this nucleotide sugar. The compound is not commercially available, necessitating its synthesis in laboratory settings for research purposes.

Classification

Uridine diphosphate N-acetylmuramic acid belongs to the class of nucleotide sugars, which are essential for various biosynthetic pathways in living organisms. It is categorized as a peptidoglycan precursor, specifically involved in the formation of the glycan strands that constitute the bacterial cell wall.

Synthesis Analysis

Methods

The synthesis of uridine diphosphate N-acetylmuramic acid can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes purified enzymes such as MurZ and MurB from Escherichia coli to catalyze the formation of uridine diphosphate N-acetylmuramic acid from simpler substrates. The process often involves high-performance liquid chromatography for purification and confirmation via mass spectrometry .
  2. Chemoenzymatic Synthesis: A robust approach that combines chemical and enzymatic methods has been developed to produce various derivatives of uridine diphosphate N-acetylmuramic acid. This method allows for greater control over modifications and yields higher quantities of the desired compounds .
  3. Total Chemical Synthesis: Although more labor-intensive, total chemical synthesis routes have been explored to generate uridine diphosphate N-acetylmuramic acid on a large scale, facilitating further studies on bacterial cell wall biosynthesis .

Technical Details

The enzymatic synthesis typically involves a two-step process where the initial substrates are converted into intermediates before being transformed into uridine diphosphate N-acetylmuramic acid. The use of specific enzyme tags aids in purification and enhances yield efficiency.

Molecular Structure Analysis

Structure

Uridine diphosphate N-acetylmuramic acid has a complex structure consisting of a uridine moiety linked to a diphosphate group and an N-acetylmuramic acid component. The molecular formula is C14_{14}H19_{19}N2_2O13_{13}P2_2, with a molar mass of approximately 507.24 g/mol.

Data

  • Molecular Weight: 507.24 g/mol
  • Chemical Formula: C14_{14}H19_{19}N2_2O13_{13}P2_2
  • Structural Features: Contains an acetamido group, two phosphate groups, and an uracil base.
Chemical Reactions Analysis

Reactions

Uridine diphosphate N-acetylmuramic acid participates in several key biochemical reactions:

  1. Peptidoglycan Biosynthesis: It serves as a substrate for enzymes such as MurC, which catalyzes the addition of amino acids to form peptidoglycan precursors.
  2. Feedback Inhibition: Uridine diphosphate N-acetylmuramic acid has been shown to regulate its own biosynthesis through feedback mechanisms that inhibit upstream nucleotide precursor production .

Technical Details

The reactions involving uridine diphosphate N-acetylmuramic acid often require specific conditions such as pH control, temperature regulation, and the presence of cofactors to optimize enzyme activity.

Mechanism of Action

Process

The mechanism by which uridine diphosphate N-acetylmuramic acid functions primarily involves its role as an activated sugar donor during peptidoglycan synthesis. The compound donates its sugar moiety to growing glycan chains, facilitating cell wall assembly and integrity.

Data

Research indicates that disruption in the production or utilization of uridine diphosphate N-acetylmuramic acid can lead to compromised bacterial cell wall integrity, making it a potential target for antibiotic development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water due to its ionic nature.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Participates actively in glycosylation reactions.
  • pKa Values: Relevant pKa values are important for understanding its behavior in biological systems but require specific experimental determination.
Applications

Scientific Uses

Uridine diphosphate N-acetylmuramic acid is extensively used in microbiological research to study bacterial cell wall synthesis and the mechanisms behind antibiotic resistance. Its derivatives are employed as probes for metabolic labeling studies, aiding in understanding how bacterial cells interact with their environment and host organisms . Additionally, it serves as a critical substrate for exploring enzyme kinetics and pathways involved in peptidoglycan biosynthesis.

Introduction to UDP-N-Acetylmuramic Acid in Bacterial Systems

Biological Significance in Peptidoglycan Biosynthesis

UDP-N-acetylmuramic acid (UDP-MurNAc) serves as the biochemical foundation for bacterial peptidoglycan (PG) synthesis—a mesh-like polymer essential for cellular integrity, osmotic protection, and shape maintenance. This nucleotide sugar precursor is synthesized in the cytoplasmic phase of PG assembly through a two-step enzymatic process:

  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), yielding UDP-GlcNAc-enolpyruvate [3] [8].
  • MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) then reduces this intermediate using NADPH to generate UDP-MurNAc, characterized by its D-lactyl ether moiety attached to the glucosamine C3 position [6] [8].

UDP-MurNAc acts as the acceptor for sequential amino acid additions catalyzed by Mur ligases (MurC, MurD, MurE, MurF), forming the UDP-MurNAc-pentapeptide subunit. This subunit is later translocated to the membrane carrier undecaprenyl phosphate, culminating in glycan chain polymerization and peptide cross-linking [1] [2]. Critically, UDP-MurNAc’s structure enables both sugar backbone elongation (via β-1,4-glycosidic bonds) and peptide cross-bridging—key to PG’s mechanical resilience [2] [4].

Table 1: Cytoplasmic Steps of Peptidoglycan Biosynthesis Involving UDP-MurNAc

EnzymeReactionProductCofactors/Substrates
MurAEnolpyruvyl transferUDP-GlcNAc-enolpyruvatePEP, UDP-GlcNAc
MurBReductionUDP-MurNAcNADPH
MurCL-Ala additionUDP-MurNAc-L-AlaATP, L-Ala
MurDD-Glu additionUDP-MurNAc-L-Ala-D-GluATP, D-Glu
MurEDiamino acid additionUDP-MurNAc-tripeptideATP, mDAP/Lys
MurFD-Ala-D-Ala additionUDP-MurNAc-pentapeptideATP, D-Ala-D-Ala

Evolutionary Conservation Across Bacterial Taxa

UDP-MurNAc biosynthesis is universally conserved in bacteria with intact PG, but genomic adaptations reflect divergent evolutionary strategies:

  • Biosynthetic Pathway Ubiquity: Most bacteria (e.g., Escherichia coli, Staphylococcus aureus) retain autonomous murA and murB genes. The MurB enzyme exhibits >50% sequence identity across Gram-positive and Gram-negative species, underscoring functional conservation [1] [8].
  • Gene Fusion Events: The bacterium Verrucomicrobium spinosum (phylum Verrucomicrobia) harbors a unique murB-murC fusion gene (murB/C). While this fusion complements E. coli murB and murC mutants in vivo, biochemical assays confirm only MurC (UDP-MurNAc:L-Ala ligase) activity in vitro. This suggests gene fusion may optimize substrate channeling without altering catalytic specificity [8].
  • Salvage Pathway Adaptation: Obligate pathogens like Tannerella forsythia (associated with periodontitis) lack murA/murB and instead scavenge environmental MurNAc. This auxotrophy is compensated by specialized kinases (MurK, K1058) that phosphorylate exogenous MurNAc for incorporation into PG precursors [7]. Kinetic analyses reveal MurK’s high efficiency (Km = 180 μM, Vmax = 80 μmol/min/mg), enabling reliance on salvaged MurNAc [7].

Table 2: Evolutionary Adaptations in UDP-MurNAc Metabolism

Bacterial GroupStrategyKey Enzymes/GenesFunctional Significance
Majority of bacteriaDe novo synthesisMurA, MurBAutonomy in PG precursor production
Verrucomicrobium spinosumGene fusionMurB/C fusion proteinSubstrate channeling efficiency
Tannerella forsythiaSalvage pathwayMurK, K1058 kinasesAdaptation to nutrient-rich host environments
ChlamydialesReduced pathwayMurA homologsAuxotrophy compensated by host resources

Regulatory Roles in Microbial Cell Wall Homeostasis

UDP-MurNAc and its derivatives modulate PG synthesis through feedback inhibition and allosteric mechanisms:

  • MurA Feedback Inhibition: UDP-MurNAc binds MurA with higher affinity (Kd ≈ 90 nM) than its substrate UDP-GlcNAc, stabilizing a "closed" conformation that obstructs the active site. Molecular dynamics simulations show UDP-MurNAc’s lactyl group forms hydrogen bonds with Arg120 and Arg91 in E. coli MurA, prolonging residence time and effectively halting enolpyruvyl transfer [3]. This dormancy prevents metabolic overflow when downstream intermediates accumulate.
  • Metabolic Incorporation Dynamics: Chemoenzymatic synthesis of C3-modified MurNAc analogs (e.g., 3-lactyl-azido derivatives) allows bioorthogonal PG labeling. Such modifications alter substrate kinetics; for instance, 3-azido-MurNAc shows reduced kcat/Km in MurC assays, impairing L-Ala addition [6]. These perturbations demonstrate UDP-MurNAc’s structural sensitivity as a regulatory node.
  • Antibiotic Resistance Links: Pathogens edit PG structure using UDP-MurNAc-derived precursors to evade threats. Vancomycin resistance in enterococci involves replacing UDP-MurNAc-pentapeptide’s terminal D-Ala with D-lactate, reducing antibiotic binding affinity [2]. Similarly, β-lactam resistance in Mycobacterium tuberculosis correlates with increased LD-transpeptidase activity, which utilizes UDP-MurNAc-tetrapeptide instead of pentapeptide for 3-3 cross-links [1] [2].

Table 3: Regulatory Mechanisms Involving UDP-MurNAc

Regulatory MechanismMolecular BasisPhysiological Outcome
MurA feedback inhibitionUDP-MurNAc binding stabilizes closed conformationPrevents excessive precursor synthesis
Peptidoglycan editingModified UDP-MurNAc-peptides (e.g., D-Lac substitution)Antibiotic resistance (vancomycin evasion)
Cross-link switchingAltered UDP-MurNAc-tripeptide/tetrapeptide ratiosLD-transpeptidase-mediated β-lactam resistance
Kinase-dependent salvageMurK phosphorylation of exogenous MurNAcSupports PG synthesis in auxotrophic pathogens

Properties

Product Name

UDP-N-acetylmuramic acid

IUPAC Name

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

Molecular Formula

C20H28N3O19P2-3

Molecular Weight

676.4 g/mol

InChI

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1

InChI Key

NQBRVZNDBBMBLJ-MQTLHLSBSA-K

SMILES

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Synonyms

Acetylmuramic Acid, UDP
Acid, UDP Acetylmuramic
UDP Acetylmuramic Acid
Uridine Diphosphate N Acetylmuramic Acid
Uridine Diphosphate N-Acetylmuramic Acid

Canonical SMILES

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

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